Journal Name:Macromolecular Theory and Simulations
Journal ISSN:1022-1344
IF:1.557
Journal Website:http://onlinelibrary.wiley.com/journal/10.1002/(ISSN)1521-3919
Year of Origin:1994
Publisher:Wiley-VCH Verlag
Number of Articles Per Year:34
Publishing Cycle:Monthly
OA or Not:Not
Macromolecular Theory and Simulations ( IF 1.557 ) Pub Date: 2023-07-10 , DOI: 10.1016/j.jcat.2023.07.004
Here, by using eosin Y as a preferable catalyst, we present a photothermally induced decarbonylative aryl CH arylation with the aldehydes. This transformation proceeds with operational simplicity and solvent-free conditions, does not need for 1,2-dinitrobenzene additive, and tolerates unsuccessful functionalities (e.g., 4-pyridine, NO2 and SO2Me) in previously reported protocols. In addition to the aryl aldehydes, the alkyl ones are also compatible with this transformation. Mechanistic investigations reveal that the reaction undergoes aldehyde decarbonylation to afford aryl radicals in situ, its regioselective addition to the arenes followed by single electron oxidation and homolytic hydrogen abstraction gives rise to the desired cross-coupling products. Give the striking features, this work offers a useful platform to directly access various biaryls.
Macromolecular Theory and Simulations ( IF 1.557 ) Pub Date: 2023-06-26 , DOI: 10.1016/j.jcat.2023.06.034
We report a detailed kinetic study of methane dehydroaromatization on three bifunctional Mo/HZSM-5 catalysts (0.9 wt%, 2.7 wt%, and 17.2 wt% Mo). Two main deactivation modes are present: (i) irreversible damage by zeolite amorphization during the isothermal pre-treatment in an inert atmosphere and (ii) reversible deactivation by coke deposition (“soft”, “hard” and carbide species). The former occurs at high Mo loading (>4.0 w%) and provides low activity catalysts. Catalysts with a lower and well-balanced molybdenum loading (<4 w%) suffer mainly from the second deactivation mode. The catalyst decay is modelled by semi-empirical laws including time on stream and coke level. The latter initiates textural and structural catalyst modifications leading to an activity loss. Three deactivation descriptors, 1: coke level on the spent samples, 2: loss of micropore volume, and 3: monoclinic/orthorhombic phase transition of the zeolite are identified. Further characterization indicates that both molybdenum and carbon species are responsible for the catalytic deactivation of well-balanced catalysts. At least 50% of the initially dispersed molybdenum migrates to the external surface of the zeolite to form large clusters of molybdenum carbide. The coke extracted from the zeolite micropores are confirmed to be mainly unsubstituted polyaromatics.
Macromolecular Theory and Simulations ( IF 1.557 ) Pub Date: 2023-07-20 , DOI: 10.1016/j.jcat.2023.07.016
CO2 methanation is a promising carbon–neutral process to produce synthetic natural gas. Ni is a cost-effective catalyst, but needs improved selectivity to compete with noble metal catalysts. Herein, MgO-promoted Ni/SiO2 is investigated as model system and compared to unpromoted Ni/SiO2. The catalysts are characterized with chemisorption, transmission electron microscopy and in situ quick X-ray absorption spectroscopy. After reduction, MgO partly covers metallic Ni forming an MgO/Ni interface, which proves to be critical to the reaction through metal oxide-metal interaction. Combining kinetic and in situ diffuse reflectance infrared Fourier transform spectroscopy, formyl group hydrogenation was found to be the rate determining step for both catalysts. The enhanced CH4 selectivity after MgO addition is attributed to facilitated conversion of the key intermediates - formyl groups - due to a lower energy barrier. This work provides unambiguous experimental proof for the role of the MgO/Ni interface in the reactivity for CO2 methanation.
Macromolecular Theory and Simulations ( IF 1.557 ) Pub Date: 2023-06-04 , DOI: 10.1016/j.jcat.2023.05.025
The first immobilization of recyclable Taniaphos/copper(Ⅰ) complex on a commercial accessible silica by thiol-ene coupling reaction has been achieved. The immobilization strategy and linker length are found to have significant impact on catalyst selectivities. Furthermore, we have realized the first heterogeneous asymmetric allylic alkylation reactions involving organometallic reagents using this catalyst system, and three types of cinnamyl bromide substrates are found to be suitable with up to 95% enantioselectivity and 96% yield. Notably, the catalyst shows good stability and cyclicity after five recycles without loss of selectivity and the products can be easily isolated with > 95% purity without chromatography purification.
Macromolecular Theory and Simulations ( IF 1.557 ) Pub Date: 2023-07-20 , DOI: 10.1016/j.jcat.2023.07.009
The production of commodity chemicals from renewable resources is often accompanied by rapid catalyst deactivation rates. An important example is direct Friedel Crafts acylation, which can yield a range of valuable products from surfactants to renewable transportation fuels. Furanic acyl acceptors are among the most intriguing and promising possible acceptors; however, they undergo self-coupling reactions in the presence of Brønsted acid surface sites leading to rapid catalyst deactivation. In this contribution, we study acylation of 2-methylfuran with acetic acid over HZSM-5 catalysts at temperatures ranging from 160-240°C, revealing the remarkable shift in deactivation behavior as a function of surface coverage of acetic acid. We reveal that a surface saturated with acetic acid lowers the deactivation rate by blocking the direct access of furanic species to surface sites. However, on surfaces fully saturated with carboxylic acids, deactivation is revealed to proceed via reactions between adsorbed products with gas phase methylfuran reactants.
Macromolecular Theory and Simulations ( IF 1.557 ) Pub Date: 2023-07-16 , DOI: 10.1016/j.jcat.2023.07.011
The severe photogenerated charge recombination rate, poor visible light utilization and slow oxygen precipitation kinetics are the technical bottlenecks limiting the photo-electrolysis of TiO2 nanotube array (TNAs) photoanode for hydrogen production from water. To solve these problems, NiO nanoparticles were uniformly loaded into B-doped TNAs by the CV method. It is found that B-doping improves the energy band structure of TNAs, and doping-induced surface defects could become traps for photogenerated carriers to substantially improve the charge separation efficiency of the bulk phase. The P-N junctions formed between TiO2 anatase and NiO nanoparticles not only promoted the OER kinetics at the interface but also greatly improved the surface carrier separation efficiency of the catalyst, as well as ensured the stability and activity of the B-doping-induced surface defects. Moreover, the carrier concentration and visible light absorption properties of TNAs were enhanced and improved. Due to the synergistic effect of B doping and NiO loading, the bulk charge separation efficiency and surface charge separation efficiency of NiO/BT (B doping and NiO loading TNAs) were as high as 88.9 and 82.4%, respectively, at 1.23 V vs. RHE, and the photocurrent density reached 2.05 mA/cm2, which was 10 times higher than that of pure TNAs.
Macromolecular Theory and Simulations ( IF 1.557 ) Pub Date: 2023-07-06 , DOI: 10.1016/j.jcat.2023.07.001
The catalytic activities of three Ni(II) complexes with fluorinated and non–fluorinated N–heterocyclic carbene (NHC) ligands were evaluated in the C–S cross–coupling reaction between iodobenzene and thiophenol. The complexes with fluorinated–NHC ligands exhibited lower catalytic activities compared to the non–fluorinated derivative. This can be attributed to the lower electron–donating character of the fluorinated ligands in comparison to the non–fluorinated ligand. Complex 3–Ni was tested towards different substrates, achieving moderate to good conversions. Additionally, the reaction mechanism of the C–S cross–coupling using two substrates, tert–butylthiol and 2,4–dichlorobenzenethiol, was determined. Tert–butylthiol produced a stable intermediate that inhibited the last step of the reaction mechanism (reductive elimination). On the other hand, 2,4–dichlorobenzenethiol formed a less stable intermediate, favoring the reductive elimination. This observation aligns with the lower yield observed when using tert–butylthiol compared to 2,4–dichlorobenzenethiol (20% vs 99%).
Macromolecular Theory and Simulations ( IF 1.557 ) Pub Date: 2023-07-01 , DOI: 10.1016/j.jcat.2023.06.041
Though Pd-based catalysts have been the most efficient in catalytic C-C coupling reactions, but the leaching of Pd is one of the serious limitations. To shed more light on the Pd-based catalysts to overcome the existing disadvantages, four different new functionalized polyurethane foams, namely, PUCS-Pd, PUCS-CA-Pd, PUCS-TA-Pd and PUCS-GA-Pd (where PU = polyurethane; CS = chitosan, CA = citric acid, TA = tartaric acid and GA = gallic acid) were prepared. Further, these materials were employed as an effective catalytic system in C-C coupling reactions yielding a series of biaryl products (80–98%) and benzimidazole derivatives (80–98%) at room temperature. The structures and compositions of these catalysts were well characterized to understand the morphology and physicochemical properties. The BET surface area of all these chitosan-based PU foams can be altered and was achieved as high as 12.156 m2g−1. The TEM data demonstrate the presence of 3 to 10 nm sized nano-Pd species grafted on the surface of polymer support. The catalyst, PUCS-CA-Pd facilitated the cross-coupling reactions even at a low Pd-loading of 0.624 mg in methanol-water. Because of the pore structure toward the captured Pd species, PUCS-CA-Pd displayed exceptional stability, recyclability and reusability at least 8 times without loss of activity.
Macromolecular Theory and Simulations ( IF 1.557 ) Pub Date: 2023-06-05 , DOI: 10.1016/j.jcat.2023.06.007
The effect of particle size on sulfur resistance of nickel phosphide (Ni2P) catalysts for the hydrodesulfurization (HDS) reaction was probed using Ni2P nanoparticles encapsulated in mesoporous silica (Ni2P@mSiO2). The Ni2P@mSiO2 nanocatalysts, having well-defined particle sizes of 5.9, 11.2 and 17.1 nm, were investigated for the HDS of dibenzothiophene (DBT) in the presence of a co-feed of H2S. The Ni2P@mSiO2 nanocatalysts were characterized by a range of techniques including CO chemisorption to determine active site densities, and sulfur quantification to probe sulfur incorporation during HDS measurements or treatment in a mixture of H2S/H2. The extent of sulfur deactivation depended strongly on Ni2P particle size, with Ni2P@mSiO2-5.9 nm showing little change in DBT HDS activity or turnover frequency (TOF) before and after co-feeding H2S, while Ni2P@mSiO2-17.1 nm exhibited a significant decrease in HDS activity and TOF after co-feeding H2S. Further, the Ni2P@mSiO2-5.9 nm nanocatalyst exhibited stable HDS activity when brought on-stream, while Ni2P@mSiO2-17.1 nm experienced a 40% loss of HDS activity during the initial 3 h on-stream and then stable activity thereafter. The composition of the phosphosulfide phase (NixPySz layer) formed on the surface of the Ni2P particles under HDS reaction conditions also depended strongly on particle size, with the Ni2P@mSiO2-5.9 nm (S/Nisurf = 0.16) having a substantially lower S content than the Ni2P@mSiO2-17.1 nm (S/Nisurf = 0.53). These results indicate that the surface restructuring of Ni2P associated with formation of a phosphosulfide layer is particle size dependent and leads to active sites with significantly different intrinsic activities for the HDS reaction.
Macromolecular Theory and Simulations ( IF 1.557 ) Pub Date: 2023-07-26 , DOI: 10.1016/j.jcat.2023.07.022
Traditionally, catalytic active sites are robust; they do not change after a reaction. We show here that the Ru(III) active sites in a solid micellar Ru(III)@MCM catalyst can be controllably switched to Ru0 nanoclusters and vice versa by a mild treatment. The Ru(III) single-sites selectively catalyze the hydrogenation of functional groups such as carbonyl, and double and triple bonds in aromatic compounds via heterolytic H2 activation. The Ru0 nanoclusters in contrast are very active for hydrogenating aromatic rings. Ru0 nanoclusters are reversibly formed from the Ru(III) sites via hydrolysis and reduction as shown by XAS, NMR, HRTEM, CO adsorption, and DFT calculations.The reported strategy offers reversible switching between oxidized and metallic states of Ru to perform different chemical transformations, achieving on-demand active sites.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术4区 | POLYMER SCIENCE 高分子科学3区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
12.90 | 48 | Science Citation Index Science Citation Index Expanded | Not |
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